molecular formula C13H11FO2 B6373126 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261950-10-0

3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95%

Cat. No.: B6373126
CAS No.: 1261950-10-0
M. Wt: 218.22 g/mol
InChI Key: NLBLQEKBEVTGNM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% (3F4HMPP) is a highly fluorinated phenol derivative that has been gaining attention in recent years due to its potential applications in a variety of fields. 3F4HMPP is a versatile chemical compound that has been used in a number of scientific research applications, including drug synthesis, biochemical studies, and catalysis. This article will provide an overview of 3F4HMPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemical studies, and catalysis. 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been used as a building block for the synthesis of a number of drugs, including antifungals, antibiotics, and antivirals. Additionally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been used in biochemical studies to investigate the mechanism of action of various enzymes and proteins. 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has also been used in catalytic reactions, such as Heck-Mizoroki and Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% acts as a proton donor and electron acceptor, allowing it to interact with enzymes and proteins. 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is also believed to interact with DNA and RNA, allowing it to act as a gene regulator.
Biochemical and Physiological Effects
3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% can inhibit the growth of a variety of bacteria, including E. coli and Staphylococcus aureus. Additionally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase and xanthine oxidase. Furthermore, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its high yield and versatility. The reaction for the synthesis of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is typically complete within 2-3 hours and yields a product with a purity of 95%. Additionally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is a versatile compound that can be used in a variety of scientific research applications.
However, there are some limitations to using 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% in laboratory experiments. 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is a highly fluorinated compound, which means that it is more expensive than other compounds. Additionally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is a highly reactive compound, which can lead to unwanted side reactions in some experiments.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95%. 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% could be used in the synthesis of new drugs to treat a variety of diseases and conditions. Additionally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% could be used in the development of new catalysts for organic reactions. Furthermore, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% could be used in the development of new biocatalysts to improve the efficiency of biochemical reactions. Finally, 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% could be used in the development of new gene regulators to control gene expression.

Synthesis Methods

3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is synthesized through a reaction of 4-hydroxybenzaldehyde and 3-fluorophenol in the presence of an acid catalyst. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 2-3 hours. The yield of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% is typically around 95%, making it a useful compound for laboratory experiments.

Properties

IUPAC Name

3-fluoro-4-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBLQEKBEVTGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684147
Record name 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-10-0
Record name 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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